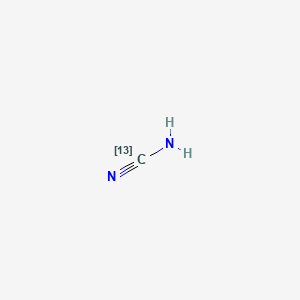

Cyanamide-13C

Description

Contextual Significance of Cyanamide (B42294) as a Chemical and Biochemical Building Block

Cyanamide (chemical formula CN₂H₂) is a reactive organic compound that serves as a foundational precursor in numerous synthetic routes cardiff.ac.ukisotope.com. Its bifunctional nature, possessing both an amino group (nucleophilic site) and a nitrile group (electrophilic site), enables it to act as a versatile synthon cardiff.ac.ukacs.orgisotope.comchemicalbook.com. In organic chemistry, cyanamide is utilized for the synthesis of heterocycles, guanidines, ureas, and various nitrogen-containing compounds, including pharmaceuticals and agrochemicals cardiff.ac.ukchemicalbook.comnih.govelifesciences.org. Its ability to undergo addition, condensation, and cyclization reactions makes it a key intermediate for constructing complex molecular architectures.

Biochemically, cyanamide and its derivatives are involved in various biological processes. For instance, cyanamide has been identified as a natural product in some leguminous plants, where it is biosynthesized from L-canavanine nih.gov. Its interaction with enzymes, such as the inhibition of catalase and cytochromoxidase, highlights its biochemical relevance acs.orghorticulture.com.au. Furthermore, cyanamide's role in plant metabolism, particularly in breaking dormancy and promoting growth, underscores its biological significance chemicalbook.comacs.orghorticulture.com.au.

Rationale for Carbon-13 Isotopic Labeling in Advanced Chemical and Biological Research

The introduction of stable isotopes, such as carbon-13 (¹³C), into molecules like cyanamide provides researchers with powerful tools to trace the fate of specific atoms within complex chemical reactions and biological systems nih.govsigmaaldrich.comsigmaaldrich.comglobalauthorid.comnih.govnih.govashpublications.orgwellcomeopenresearch.orgdiva-portal.orgresearchgate.net. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in biological experiments and long-term studies sigmaaldrich.comsigmaaldrich.comacs.org. The unique atomic mass of ¹³C, compared to the more abundant ¹²C, allows for precise detection and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy chemicalbook.comnih.govsigmaaldrich.comnih.govwellcomeopenresearch.orgresearchgate.netacs.orgnih.govscispace.comiaea.org.

Advantages of ¹³C Enrichment for Structural Elucidation and Mechanistic Probing

The incorporation of ¹³C into cyanamide offers distinct advantages for understanding molecular structure and reaction mechanisms.

Structural Elucidation: ¹³C NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the chemical shifts and coupling patterns of ¹³C-labeled compounds, researchers can identify the carbon skeleton, functional groups, and the precise location of the ¹³C label within a molecule ashpublications.orgnih.govscispace.comiaea.org. When ¹³C-cyanamide is used as a reactant, the resulting products will exhibit characteristic ¹³C signals, confirming the incorporation of the cyanamide moiety and providing detailed structural information. For example, if ¹³C-cyanamide is incorporated into a larger molecule, the ¹³C NMR spectrum of the product would show signals corresponding to the cyanamide carbon atoms, often with distinct chemical shifts depending on their new chemical environment.

Mechanistic Probing: ¹³C labeling is invaluable for dissecting reaction mechanisms. By tracking the movement of the ¹³C atom from cyanamide through a reaction sequence, chemists can elucidate reaction pathways, identify intermediates, and determine the role of specific atoms in bond formation or cleavage globalauthorid.comwellcomeopenresearch.orgacs.orgscispace.com. For instance, in a condensation reaction involving cyanamide, using ¹³C-labeled cyanamide would allow researchers to confirm which atoms of the cyanamide molecule become part of the final product and how the cyanamide carbon atom is integrated into the new structure. Studies using ¹³C-labeled cyanide (a related compound) in various reactions, such as cyanohydrin synthesis, demonstrate the power of this approach in mapping reaction intermediates and pathways acs.orgscispace.comtandfonline.com.

Role of Stable Isotopes in Tracing Complex Chemical and Biological Pathways

Stable isotopes like ¹³C are fundamental to tracing complex pathways in both chemistry and biology.

Chemical Pathway Tracing: In organic synthesis, ¹³C-labeled cyanamide can be used to follow its transformation in multi-step reactions. For example, if cyanamide is used in a cyclization reaction, ¹³C labeling can confirm the incorporation of the cyanamide carbon into the ring structure and reveal the regiochemistry of the reaction cardiff.ac.ukelifesciences.org. Studies involving ¹³C-labeled cyanide have shown how the isotope can be tracked through reaction mechanisms, providing insights into bond formation and rearrangements acs.orgnih.govacs.orgnih.govnih.gov.

Biological Pathway Tracing (Metabolic Flux Analysis): In biological research, ¹³C-labeled cyanamide can serve as a tracer to study its metabolic fate within organisms or cells nih.govsigmaaldrich.comnih.govwellcomeopenresearch.orgdiva-portal.org. By providing ¹³C-cyanamide to a biological system, researchers can track how the ¹³C label is incorporated into various metabolites using techniques like mass spectrometry or NMR nih.govsigmaaldrich.comnih.govwellcomeopenresearch.orgdiva-portal.org. This is particularly useful for:

Understanding Nutrient Utilization: Identifying how cells or organisms utilize cyanamide as a carbon source.

Mapping Metabolic Fluxes: Quantifying the rate at which metabolites flow through specific biochemical pathways.

Investigating Biosynthesis and Degradation: Elucidating the pathways involved in the synthesis and breakdown of cyanamide or molecules derived from it.

For example, research using ¹³C-labeled glucose or glutamine has successfully mapped metabolic fluxes in T cells and other biological systems nih.govwellcomeopenresearch.orgdiva-portal.org. Similarly, ¹³C-labeled cyanamide could be employed to understand its role in plant metabolism or its incorporation into biosynthetic pathways in microorganisms or animal systems.

Illustrative Data Table 1: Potential ¹³C NMR Chemical Shifts of a Hypothetical Product Derived from ¹³C-Cyanamide

This table illustrates how ¹³C NMR spectroscopy would be used to confirm the incorporation of ¹³C-cyanamide into a hypothetical molecule. The chemical shifts are representative and would vary based on the specific molecule and its environment.

| Carbon Atom in Product | Original Source (Hypothetical) | Expected ¹³C Chemical Shift (ppm) | Notes on Environment |

| C-1 (Nitrile Carbon) | ¹³C-Cyanamide | 115-125 | Attached to N, possibly part of a ring or functional group |

| C-2 (Amino Carbon) | ¹³C-Cyanamide | 40-60 | Attached to N and C-1, likely part of an amine or amide structure |

| C-3 (New Methyl Group) | ¹³C-Cyanamide | 15-25 | If cyanamide reacts to form a methyl-substituted product |

| C-4 (New Methylene) | ¹³C-Cyanamide | 25-40 | If cyanamide reacts to form a methylene-substituted product |

Note: These are representative values and would require experimental verification.

Illustrative Data Table 2: Hypothetical Metabolic Tracing of ¹³C-Cyanamide in a Plant System

This table outlines how ¹³C-cyanamide could be traced in a plant, showing potential incorporation into key biomolecules. The enrichment levels are hypothetical and would depend on the plant's metabolic activity and the duration of exposure.

| Metabolite/Biomolecule | Potential ¹³C Enrichment (%) | Analytical Method | Significance in Plant Metabolism |

| Urea (B33335) | 5-15% | GC-MS / LC-MS | Intermediate in nitrogen metabolism; breakdown product of cyanamide |

| Amino Acids (e.g., Alanine (B10760859), Glutamate) | 1-5% | GC-MS / LC-MS / NMR | Building blocks for proteins; nitrogen assimilation |

| Nucleic Acids (DNA/RNA) | <1% | LC-MS / NMR | Incorporation of nitrogenous bases |

| Polyamines (e.g., Putrescine) | 1-3% | GC-MS / LC-MS | Involved in growth and stress response; potential link to cyanamide's effect on dormancy |

Note: This table illustrates the concept of tracing ¹³C from cyanamide into various plant metabolites. Actual experimental data would be required to confirm these pathways and enrichment levels.

Structure

3D Structure

Properties

IUPAC Name |

aminoformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N2/c2-1-3/h2H2/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMCDFZZKTWFGF-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661874 | |

| Record name | (~13~C)Cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.033 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21420-35-9 | |

| Record name | (~13~C)Cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Carbon 13 Labeled Cyanamide Cyanamide 13c

Isotopic Precursor Synthesis and 13C Incorporation Strategies

The journey to Cyanamide-13C begins with the synthesis of 13C-labeled precursors and the strategic incorporation of the carbon-13 isotope. These initial steps are critical for achieving high isotopic enrichment and ensuring the final product's utility in sensitive analytical applications.

Methods for [13C]Cyanide Precursor Generation

A common and effective method for generating a [13C]cyanide precursor involves the use of potassium [13C]cyanide (K13CN). This commercially available and highly enriched source of the 13C isotope can be reacted with a suitable alkyl halide to produce a 13C-labeled nitrile. For instance, the treatment of 1-bromotridecane (B143060) with K13CN (90% enriched) has been successfully employed to form the corresponding 13C-labeled nitrile, which can then be hydrolyzed to yield the labeled carboxylic acid. nih.gov This fundamental reaction provides a versatile route to a wide array of 13C-labeled building blocks. The general scheme for this reaction is as follows:

R-Br + K13CN → R-13CN + KBr

This method offers a direct and efficient way to introduce the 13C label, which can then be carried through subsequent synthetic steps towards this compound or other labeled compounds.

Direct Carbon-13 Labeling Approaches for Cyanamide (B42294) Synthesis

Directly incorporating the carbon-13 isotope into the cyanamide structure can be achieved through several synthetic routes, primarily involving the transformation of simple 13C-labeled starting materials.

One notable method is the direct dehydration of [13C]urea. By gently heating [13C]urea with metallic sodium, a dehydration reaction occurs, yielding the sodium salt of [13C]cyanamide. scispace.com This approach is advantageous as [13C]urea is a readily available starting material. The reaction proceeds with the evolution of hydrogen gas and the formation of a solid residue containing sodium [13C]cyanamide. scispace.com

Another potential route for the direct synthesis of [13C]cyanamide is through the desulfurization of [13C]thiourea. The conversion of thioureas to cyanamides is a known transformation in organic synthesis. nih.govnih.gov By starting with [13C]thiourea, it is possible to obtain [13C]cyanamide. This method often involves the use of reagents that facilitate the removal of sulfur, such as those used in iodine-mediated desulfurization. nih.gov

Indirect Synthesis of 13C-Cyanamide Derivatives for Specialized Research Applications

This compound is a versatile intermediate for the synthesis of more complex 13C-labeled molecules containing the distinctive N-C-N scaffold. These derivatives are invaluable tools in various research fields, particularly in metabolic studies and as probes for enzymatic reactions.

Formation of [Guanidino-13C]Creatine from [13C]Cyanamide

A significant application of [13C]cyanamide is in the synthesis of [guanidino-13C]creatine. This labeled creatine (B1669601) analog is instrumental for in vitro studies of the creatine phosphokinase reaction using 13C NMR spectroscopy. nih.gov The synthesis involves the condensation of [13C]cyanamide with sarcosine. nih.gov The high 13C enrichment (99%) at the guanidino carbon of the resulting creatine provides a strong and distinct signal in NMR analysis, allowing for precise monitoring of the enzymatic reaction and the determination of kinetic parameters. nih.gov

Synthesis of Other 13C-Labeled NCN-Containing Scaffolds

The reactivity of the cyano group in [13C]cyanamide allows for its use in the synthesis of a broader range of 13C-labeled compounds featuring the NCN moiety.

Guanidines: The guanylation of amines with cyanamide is a fundamental reaction for the synthesis of guanidine (B92328) derivatives. organic-chemistry.org By employing [13C]cyanamide, this reaction can be used to produce various 13C-labeled guanidines. For example, [13C]cyanamide has been used to introduce a nitrile group onto a guanidine precursor, suggesting its utility in producing 13C-labeled benzyl (B1604629) guanidine analogs. nih.gov

Biguanides: Biguanides, which contain two linked guanidine groups, can also be synthesized from cyanamide. The coupling of guanidine with cyanamide, though initially low-yielding, represents a foundational method for biguanide (B1667054) synthesis. beilstein-journals.org The use of [13C]cyanamide in such reactions would provide a direct route to 13C-labeled biguanides.

Heterocycles: Cyanamides are known to participate in cycloaddition reactions, leading to the formation of various heterocyclic compounds. nih.gov The carbon-nitrogen triple bond of [13C]cyanamide can react with suitable partners in [3+2] and [2+2+2] cycloadditions to form 13C-labeled five- and six-membered ring heterocycles. nih.gov

Assessment of Isotopic Purity and Enrichment during Synthesis

The utility of this compound and its derivatives in research is critically dependent on their isotopic purity and the degree of 13C enrichment. Therefore, accurate assessment of these parameters is an essential part of the synthetic process. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Mass Spectrometry: High-resolution mass spectrometry is a powerful tool for determining the isotopic enrichment of labeled compounds. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the 13C-labeled species compared to the unlabeled (12C) species can be precisely quantified. The mass distribution vector (MDV), which describes the fractional abundance of each isotopologue, provides a detailed picture of the labeling pattern. nih.gov

Table 1: Illustrative Mass Spectrometry Data for a 13C-Labeled Compound

| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |

| M+0 (12C) | 100.0000 | 100.0005 | 5 |

| M+1 (13C) | 101.0034 | 101.0038 | 95 |

This table is a generalized representation of how mass spectrometry data can be used to determine isotopic enrichment.

NMR Spectroscopy: NMR spectroscopy, particularly 1H and 13C NMR, is another indispensable technique for assessing isotopic labeling. The presence of a 13C atom adjacent to a proton results in a characteristic splitting of the proton's signal due to 1H-13C coupling, providing direct evidence of labeling. Furthermore, high-resolution 1H NMR can detect the small isotope shifts induced by the 13C nucleus on the chemical shifts of neighboring protons. acs.org

Table 2: 1H NMR Detected 13C Isotope Shifts for Selected Labeled Compounds

| Compound | Proton | 13C Isotope Shift (ppb) |

| [3-13C]-Alanine | H3 | -1.98 ± 0.11 |

| [4-13C]-Glutamate | H4 | -1.55 ± 0.11 |

| [2-13C]-Lactate | H2 | -0.72 ± 0.11 |

| [3-13C]-Lactate | H3 | -2.06 ± 0.08 |

Data sourced from a study on rat brain extracts following [1-13C]-glucose infusion. acs.org The negative sign indicates an upfield shift.

These analytical methods provide the necessary quality control to ensure that the synthesized this compound and its derivatives meet the stringent requirements for their intended research applications.

Advanced Spectroscopic Characterization of Cyanamide 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy of Cyanamide-13C

NMR spectroscopy, particularly when utilizing the ¹³C nucleus, is indispensable for characterizing organic molecules. The ¹³C isotope, with its nuclear spin of 1/2, provides distinct signals that are highly sensitive to the local electronic environment.

¹³C NMR Chemical Shift Analysis and Carbon-Carbon/Carbon-Nitrogen Coupling Constants

The ¹³C NMR spectrum of this compound is primarily characterized by the signal arising from the labeled central carbon atom. This carbon, situated between two nitrogen atoms and involved in a triple bond character with one nitrogen and a double bond character with the other, typically resonates in a region characteristic of nitrile or carbodiimide (B86325) carbons. Studies on cyanamide (B42294) have reported its ¹³C chemical shift to be around δ 117.7 ppm affrc.go.jp or δ 120.733 ppm bmrb.io. These values fall within the expected range for cyanide groups, which typically resonate between 110-120 ppm ucl.ac.uk. The ¹³C label allows for direct observation and quantification of this specific carbon's environment.

While direct C-C or C-N coupling constants are not extensively reported for simple cyanamide in routine ¹³C NMR due to the common use of proton decoupling, the ¹³C nucleus itself can exhibit coupling to nearby magnetically active nuclei, such as ¹⁵N, although these are often weak and require specialized experiments. The ¹³C label is crucial for observing any scalar couplings that might exist, especially in more complex derivatives or under specific experimental conditions.

Table 3.1.1: ¹³C NMR Chemical Shifts of Cyanamide

| Compound | ¹³C Chemical Shift (ppm) | Solvent | Reference |

| Cyanamide | 117.7 | MeOH-d₄ | affrc.go.jp |

| Cyanamide | 120.733 | D₂O | bmrb.io |

| Typical Nitrile | 110-120 | N/A | ucl.ac.uk |

Multi-Dimensional Heteronuclear NMR Techniques (e.g., [¹H,¹³C]-HSQC, [¹H,¹³C]-HMBC) for Structural Assignment

To unequivocally assign the ¹³C signal and establish its connectivity to the proton-containing amine (NH₂) groups, multidimensional NMR techniques are vital. Two-dimensional (2D) heteronuclear NMR experiments, such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful for this purpose.

[¹H,¹³C]-HSQC: This technique correlates protons directly bonded to carbons. For this compound, an HSQC experiment would reveal a correlation between the protons of the NH₂ group and the ¹³C atom, confirming their direct attachment bmrb.ioresearchgate.net.

[¹H,¹³C]-HMBC: HMBC provides correlations between protons and carbons separated by two or three bonds. This experiment can further confirm the structural integrity of this compound by establishing longer-range connectivities, potentially from the NH₂ protons to the ¹³C atom, or to other nearby nuclei if present in a derivative bmrb.iorsc.orgucl.ac.uknih.gov.

These techniques are fundamental in confirming the structural assignment of the ¹³C-labeled cyanamide, especially when dealing with complex mixtures or newly synthesized derivatives researchgate.netnih.gov.

Mechanistic Insights from ¹³C NMR Exchange Studies

NMR spectroscopy is a powerful tool for studying dynamic processes, including proton exchange, which is common in molecules with labile protons like the NH₂ group in cyanamide. ¹³C NMR can provide insights into these mechanisms by observing changes in signal shape (line broadening) or position as a function of parameters like pH or temperature, which influence exchange rates.

Studies on related cyanide systems have demonstrated how ¹³C NMR line-shape analysis can be used to determine proton exchange rate constants and understand dynamic processes researchgate.netresearchgate.net. For instance, the pH-independent broadening of ¹³C NMR signals in certain enzyme-catalyzed reactions involving CO and CO₂ has been attributed to internal proton transfer networks, indicating that ¹³C NMR can monitor such dynamics even when protons are not directly observed nih.govnih.gov. While direct ¹³C NMR exchange studies on neutral this compound are less detailed in the provided literature, the principles established for similar systems suggest its potential utility in probing the dynamics of the NH₂ group, such as proton transfer or tautomerization.

Vibrational Spectroscopy of this compound: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the characteristic frequencies of molecular vibrations, providing information about functional groups and molecular structure. The NCN moiety in cyanamide exhibits distinct stretching and bending modes, which are sensitive to isotopic substitution.

Analysis of Vibrational Modes and Isotopic Shifts of the NCN Moiety

Cyanamide exhibits several key vibrational modes, including the stretching vibrations of the C-N bonds and the bending of the H-N-H angle. The most prominent IR-active mode is typically the C≡N stretching vibration , observed around 2260 cm⁻¹ affrc.go.jp. Other studies report similar frequencies for the CN stretch in cyanamide derivatives, ranging from 2240 cm⁻¹ to 2251 cm⁻¹ nih.govmdpi.com. The NCN unit also possesses stretching and deformation modes that contribute to the vibrational spectrum caltech.educaltech.edu.

The introduction of a ¹³C atom into the central carbon of cyanamide leads to a predictable isotopic shift in these vibrational frequencies. According to the principles of vibrational spectroscopy, replacing an atom with a heavier isotope (¹²C with ¹³C) will generally lower the vibrational frequency, assuming the force constants remain largely unchanged rsc.org. For cyanide groups, ¹³C substitution typically results in a downward shift of the C≡N stretching frequency. For example, in related cyanide complexes, a shift of approximately 5 cm⁻¹ has been observed upon ¹³C substitution acs.org. Similarly, studies on metal-cyanide complexes confirm that ¹³C labeling leads to measurable shifts in both C-N stretching and bending modes, which are used for mode assignment acs.orgsci-hub.ru. Therefore, for this compound, a slight but measurable shift in the characteristic CN stretching frequency compared to unlabeled cyanamide would be expected, confirming the presence of the ¹³C isotope.

Table 3.2.1: Key Vibrational Frequencies of Cyanamide and Isotopic Shift Example

| Molecule/Group | Vibrational Mode | Frequency (cm⁻¹) | Type (IR/Raman) | Reference |

| Cyanamide | C≡N Stretch | ~2260 | IR | affrc.go.jp |

| Cyanamide (related) | C≡N Stretch | ~2240-2251 | IR | nih.govmdpi.com |

| Cyanide (example) | C≡N Stretch | ~384 | Raman | acs.org |

| Cyanide (example) | Isotopic Shift (¹³C) | -5 | Raman | acs.org |

Two-Dimensional Infrared (2D-IR) Spectroscopy for Investigating Structural Dynamics

Two-dimensional infrared (2D-IR) spectroscopy is a cutting-edge technique that provides unparalleled insights into molecular dynamics by correlating vibrational frequencies over time. Cyanamides, including this compound, have emerged as valuable vibrational reporters for studying ultrafast dynamics in complex systems, particularly in biological contexts nih.govaip.orgnih.govacs.orgdigitellinc.comdntb.gov.ua.

These studies reveal that the cyanamide NCN stretching mode exhibits a large transition dipole strength and is sensitive to its local environment, making it an excellent probe for monitoring structural changes and solvent interactions nih.govaip.orgacs.org. 2D-IR spectroscopy applied to cyanamide-containing systems has demonstrated its ability to track hydration shell dynamics and the influence of solvent viscosity nih.govacs.orgdigitellinc.com. For instance, frequency correlation decays in 2D-IR spectra of cyanamide probes have been shown to increase linearly with bulk viscosity, with characteristic timescales ranging from 0.9 to 11.4 ps nih.govacs.org. This sensitivity allows researchers to investigate the dynamic coupling between the vibrational reporter and its surrounding solvent or biomolecular matrix. Furthermore, the spectral features in 2D-IR can reveal anharmonic couplings and interactions, providing deeper insights into energy transfer pathways and structural fluctuations nih.govaip.orgdntb.gov.ua. The ¹³C label in this compound would allow for specific observation of these dynamics related to the labeled atom.

Mechanistic Investigations Utilizing Carbon 13 Labeled Cyanamide

Elucidation of Organic Reaction Pathways and Intermediate Species

In organic chemistry, Cyanamide-¹³C serves as a tracer, allowing scientists to follow the carbon atom from the initial reactant to the final product. This is often accomplished using techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, which can detect the precise location of the labeled carbon atom in different molecules. researchgate.netresearchgate.net

Cyanamide-¹³C has been instrumental in understanding cycloaddition reactions, where molecules combine to form rings. For instance, in metal-catalyzed [2+2+2] cycloadditions of cyanamides with other unsaturated molecules, ¹³C labeling can confirm the regiochemistry of the reaction, showing exactly how the atoms connect to form the new heterocyclic ring. nih.gov Studies on the cycloaddition of ketonitrones to dialkylcyanamides to form 2,3-dihydro-1,2,4-oxadiazoles have also benefited from the mechanistic insights provided by isotopic labeling. nih.gov Similarly, in hetero-Diels-Alder reactions, where cyanamides act as "push-pull" nitrile systems, ¹³C tracing can verify the reaction pathway leading to the formation of 4H-1,3-oxazines. mdpi.com

| Reaction Type | Reactants | Product | Mechanistic Insight from ¹³C Labeling |

| [2+2+2] Cycloaddition | Diynes and Cyanamide-¹³C | 2-Aminopyridines | Confirms the incorporation of the cyanamide (B42294) nitrile carbon into the pyridine (B92270) ring. nih.gov |

| 1,3-Dipolar Cycloaddition | Ketonitrones and Cyanamide-¹³C | 2,3-Dihydro-1,2,4-oxadiazoles | Elucidates the regioselectivity of the cycloaddition. nih.gov |

| Hetero-Diels-Alder | Acyl(imidoyl)ketenes and Cyanamide-¹³C | 4H-1,3-Oxazines | Verifies the reaction mechanism and the fate of the cyanamide carbon. mdpi.com |

The breaking of the bond between the nitrogen and the cyano group (N-CN) is a critical step in many reactions involving cyanamides. nih.gov Isotopic labeling with ¹³C allows researchers to follow the cyano group after this bond is cleaved. For example, in reactions where cyanamide is used for the aminocyanation of carbon-carbon multiple bonds, ¹³C labeling can help to understand how both the amino and nitrile groups are transferred. nih.gov

Cyanamide and its derivatives can act as electrophilic cyanating agents, meaning they can transfer a "CN⁺" group to other molecules. nih.govrsc.orgnih.gov The use of Cyanamide-¹³C is essential for confirming this role. When a nucleophile is cyanated using a ¹³C-labeled cyanamide derivative, the presence of the ¹³C label in the final nitrile product provides direct evidence of the transfer. This has been applied in studies of C-H cyanation reactions, where a carbon-hydrogen bond is converted to a carbon-cyanide bond. nih.gov

| Application | Reactant | ¹³C-Labeled Species | Key Finding from ¹³C Labeling |

| C-H Cyanation | Aromatic compounds | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Confirms that NCTS is the source of the cyano group in the product. nih.gov |

| α-Cyanation | 1,3-Dicarbonyl compounds | Tosylcyanide | Demonstrates the transfer of the cyano group to the alpha position of the carbonyl compound. rsc.org |

Enzyme Reaction Kinetics and Metabolic Flux Analysis with Cyanamide-¹³C Tracers

In the field of biochemistry, Cyanamide-¹³C is a valuable tool for studying enzyme reactions and mapping metabolic pathways. By introducing a ¹³C label, scientists can trace the flow of carbon through complex biological systems.

While direct studies using Cyanamide-¹³C with creatine (B1669601) kinase are not widely documented, the principles of isotopic labeling are highly relevant to understanding this enzyme's function. nih.gov Creatine kinase is crucial for energy metabolism in cells with high energy demands, such as muscle and brain cells. nih.gov Isotopic labeling, often with radioactive isotopes like ³²P, has been used to measure the rates of the reactions catalyzed by creatine kinase. nih.gov In principle, a ¹³C-labeled creatine analog, synthesized using Cyanamide-¹³C as a precursor, could be used to probe the enzyme's active site and catalytic mechanism using ¹³C NMR.

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a cell. 13cflux.netnih.gov ¹³C-MFA, which uses ¹³C-labeled compounds, is considered the gold standard for these studies. creative-proteomics.com By providing cells with a ¹³C-labeled nutrient, researchers can track the incorporation of the ¹³C label into various metabolites. nih.gov This information, combined with mathematical models, allows for the calculation of metabolic fluxes. 13cflux.net

Cyanamide-¹³C can be used to synthesize ¹³C-labeled precursors for these studies. For example, if a ¹³C-labeled amino acid is produced using Cyanamide-¹³C, its journey through protein synthesis and other metabolic pathways can be monitored. nih.gov The distribution of the ¹³C label in different cellular compartments and end products provides a detailed map of carbon flow, offering insights into cellular metabolism in health and disease. 13cflux.netnih.gov

Mechanistic Studies of Biological Interactions and Molecular Recognition

The unique reactivity of the cyanamide functional group makes it a valuable moiety in the design of enzyme inhibitors. The use of Cyanamide-¹³C, in conjunction with advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, has enabled precise characterization of its interactions with biological macromolecules.

Analysis of Covalent Inhibition Mechanisms in Enzyme Systems

Cyanamide-based inhibitors often function by forming a covalent bond with nucleophilic residues in the active site of an enzyme, leading to irreversible or slowly reversible inhibition. The incorporation of a ¹³C label into the cyano group provides a direct spectroscopic handle to probe the formation and nature of this covalent adduct.

Studies on various enzymes, particularly cysteine proteases, have demonstrated that the cyanamide group readily reacts with the thiol side chain of cysteine residues. This reaction results in the formation of a stable S-cyanylated cysteine, which is effectively an isothiourea derivative. The use of ¹³C NMR spectroscopy is instrumental in confirming this mechanism. The ¹³C chemical shift of the carbon atom in the cyano group undergoes a significant change upon covalent bond formation, providing unambiguous evidence of the modification. While specific ¹³C NMR data for Cyanamide-¹³C adducts are not abundant in publicly available literature, the principles of chemical shift analysis provide a framework for such investigations. For instance, the ¹³C chemical shift of the carbon in the nitrile group of free cyanamide is a starting point for comparison. Upon reaction with a cysteine thiol, the hybridization and electronic environment of this carbon atom change significantly, leading to a downfield shift in its ¹³C NMR signal.

Mass spectrometry is another powerful technique for characterizing these covalent adducts. By analyzing the mass shift of the protein or a peptide fragment after incubation with Cyanamide-¹³C, researchers can confirm the covalent modification. High-resolution mass spectrometry can precisely measure the mass increase corresponding to the addition of the ¹³C-labeled cyanamide moiety. Tandem mass spectrometry (MS/MS) can further pinpoint the exact site of modification by fragmenting the peptide and identifying the modified amino acid residue.

E + I ⇌ E-I → E-I'

| Enzyme | Inhibitor Type | k_inact (s⁻¹) | K_i (µM) | k_inact/K_i (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Cathepsin K | Cyanamide-based | 0.005 | 0.1 | 50,000 |

| Janus Kinase 3 (JAK3) | Cyanamide-based | 0.012 | 1.5 | 8,000 |

| Cysteine Protease 1 | Generic Cyanamide | Data not available | Data not available | Data not available |

| Cysteine Protease 2 | Generic Cyanamide | Data not available | Data not available | Data not available |

Characterization of Ligand-Protein Interactions through Isotopic Labeling

Beyond covalent inhibition, ¹³C isotopic labeling of cyanamide can be used to study non-covalent ligand-protein interactions. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can leverage the ¹³C label to provide detailed information about the binding interface and the affinity of the interaction.

In an STD-NMR experiment, saturation of protein resonances is transferred to a bound ligand. By observing the signals of the ¹³C-labeled cyanamide, it is possible to identify which parts of the molecule are in close proximity to the protein surface. This provides valuable information for mapping the binding epitope of the ligand.

Chemical shift perturbation studies involve monitoring the changes in the ¹³C NMR spectrum of the labeled cyanamide upon titration with the target protein. The carbon atoms at or near the binding interface will experience a change in their local electronic environment, resulting in a shift in their resonance frequencies. By tracking these shifts, researchers can identify the specific atoms involved in the interaction and can also determine the dissociation constant (K_d) of the protein-ligand complex.

The following table provides hypothetical ¹³C chemical shift data for a Cyanamide-¹³C molecule, both free in solution and bound to a protein, illustrating the types of changes that would be observed in a CSP experiment.

| Carbon Atom in Cyanamide-¹³C | Chemical Shift (ppm) - Free | Chemical Shift (ppm) - Bound | Chemical Shift Perturbation (Δδ ppm) |

|---|---|---|---|

| ¹³C≡N | 118.2 | 120.5 | 2.3 |

| Adjacent C-atom | 35.4 | 36.1 | 0.7 |

Astrophysical Formation Mechanisms of Cyanamide and its Isotopologues

Cyanamide (H₂NCN) has been detected in various astrophysical environments, including molecular clouds and star-forming regions. The study of its isotopologues, such as those containing ¹³C, provides crucial insights into the chemical pathways of molecular formation in space and the isotopic composition of the interstellar medium.

The formation of cyanamide in the interstellar medium is thought to occur through both gas-phase reactions and reactions on the surfaces of dust grains. The relative abundance of ¹³C-containing molecules is of particular interest to astrophysicists as it can be used to trace the chemical evolution of galaxies.

In the cold, dense environments of molecular clouds, ion-molecule reactions are a major driver of chemical synthesis. One proposed gas-phase formation route for cyanamide involves the reaction of the amidogen (B1220875) radical (NH₂) with the cyanomethylidyne radical (CCN). Isotopic fractionation, the enrichment or depletion of a particular isotope in a molecule compared to the cosmic abundance, can occur in these low-temperature environments. For carbon, the primary fractionation reaction is:

¹³C⁺ + ¹²CO ⇌ ¹²C⁺ + ¹³CO + ΔE

This reaction is exothermic and leads to an enrichment of ¹³C in carbon monoxide (CO) at low temperatures. This ¹³C-enriched CO can then participate in subsequent reactions, leading to the formation of other ¹³C-containing molecules.

Grain-surface chemistry is also believed to be a significant contributor to the formation of complex organic molecules, including cyanamide. In this scenario, atoms and simple molecules accrete onto the surfaces of cold dust grains, where they can diffuse and react. The formation of cyanamide on grain surfaces could proceed through the hydrogenation of species like NCN. The sticking efficiencies and reaction rates of ¹²C and ¹³C containing species on grain surfaces may differ slightly, potentially leading to isotopic fractionation.

The following table summarizes potential key reactions in the formation of cyanamide and the expected influence on the ¹³C isotopic ratio.

| Formation Pathway | Key Reaction Example | Environment | Expected ¹³C Fractionation Effect |

|---|---|---|---|

| Gas-Phase Ion-Molecule Chemistry | NH₂ + H₂CCN⁺ → H₂NCNH⁺ + H | Cold Molecular Clouds | Dependent on the ¹³C abundance in precursor molecules, which can be enriched by low-temperature ion-molecule exchange reactions. |

| Gas-Phase Neutral-Neutral Chemistry | N + H₂CCN → H₂NCN + H | Dense Molecular Clouds | Less pronounced fractionation compared to ion-molecule reactions. |

| Grain-Surface Chemistry | H + NCN (on grain) → HNCN (on grain); HNCN + H → H₂NCN (on grain) | Cold Dust Grains | Fractionation may occur during accretion onto or desorption from the grain surface. The exact effect is uncertain. |

Isotopic Tracer Applications of Cyanamide 13c in Advanced Research

Tracing Carbon Flux in Complex Chemical Reactions and Synthetic Pathways

The use of ¹³C-labeled compounds like Cyanamide-13C is foundational to ¹³C Metabolic Flux Analysis (¹³C-MFA) and related techniques in chemical research. By introducing a ¹³C-labeled precursor into a reaction system, scientists can quantitatively trace the movement of carbon atoms through various intermediates and products. This methodology is crucial for elucidating reaction mechanisms, identifying rate-limiting steps, and quantifying the flux of carbon through different synthetic pathways ethz.chresearchgate.netshimadzu.com. For instance, ¹³C NMR spectroscopy can monitor the transformation of cyanamide (B42294) under specific conditions, revealing the isotopic distribution in reaction products and intermediates, thereby aiding in the mapping of reaction pathways rsc.org. While specific examples of complex synthetic pathways utilizing this compound are still emerging, the principle of isotopic tracing allows for detailed mechanistic studies in organic synthesis and the development of novel chemical processes.

Investigating Carbon and Nitrogen Cycling in Environmental Systems

Cyanamide plays a role in various environmental processes, and its isotopic labeling with ¹³C is instrumental in understanding its fate and the broader carbon and nitrogen cycles. By tracking the ¹³C label, researchers can quantify degradation rates, identify transformation products, and assess the partitioning of cyanamide-derived carbon within soil, water, and atmospheric systems.

Pathways of Cyanamide Degradation and Transformation in Soil and Aqueous Matrices

In environmental settings, cyanamide undergoes degradation through various biotic and abiotic processes. Studies have investigated its persistence and transformation products in soil and aqueous matrices. In laboratory incubations under aerobic conditions in the dark, cyanamide exhibits relatively low persistence in natural water-sediment systems, with a reported half-life (DT50) ranging from 2.5 to 4.8 days nzkgi.org.nz. Urea (B33335) is identified as a major metabolite in these systems nzkgi.org.nz. In aqueous photolysis studies, urea is also a significant transformation product, with approximately 12.2% of the initial dose degrading into urea after 30 days under irradiation nzkgi.org.nz.

| Matrix/Condition | Transformation Product | Half-life (DT50) | Notes |

| Aerobic Soil (dark) | Urea | 2.5 - 4.8 days | Major metabolite; low persistence |

| Aqueous Photolysis (irrad.) | Urea | Not specified | ~12.2% of initial dose after 30 days |

| Aqueous Sediment (dark) | Urea | 2.5 - 4.8 days | Major metabolite; low persistence |

Fate of Cyanamide-Derived Carbon in Biogeochemical Processes

The ultimate fate of carbon originating from cyanamide in environmental systems can be determined through isotopic tracing. Studies indicate that mineralization to carbon dioxide is a significant sink for cyanamide-derived carbon. In soil laboratory incubations, up to 94.6% of the applied radioactivity (AR) from ¹⁴C-labeled cyanamide was accounted for as carbon dioxide after 14 days, indicating substantial mineralization nzkgi.org.nz. A smaller fraction, typically less than 10%, can be found as non-extractable residues in soil nzkgi.org.nz. This understanding is critical for modeling carbon cycling and assessing the environmental impact of cyanamide.

Fate of Cyanamide-Derived Carbon:

Mineralization to CO₂: Up to 94.6% of applied ¹⁴C-cyanamide was mineralized to CO₂ in soil over 14 days nzkgi.org.nz.

Non-extractable Residues: Formation of unextractable residues accounted for a maximum of 9.5% AR in soil studies nzkgi.org.nz.

Elucidating Biosynthetic Pathways and Metabolic Transformations in Biological Systems

While research has focused on the biosynthesis of cyanamide in plants, using nitrogen isotopes to trace its origin tandfonline.com, the stability of cyanamide within biological systems is also relevant for its use as a tracer. Studies suggest that cyanamide is generally metabolized slowly and is relatively stable in plant tissues tandfonline.com. When cyanamide does undergo degradation in biological systems, it is typically rapidly converted to urea by the enzyme cyanamide hydratase, followed by further hydrolysis of urea to ammonium (B1175870) and carbon dioxide by urease academicjournals.org. The breakdown products, such as ammonium, can then be assimilated into primary amino acids like glutamate (B1630785) and alanine (B10760859), or other nitrogenous compounds academicjournals.org. This metabolic fate allows ¹³C-labeled cyanamide to trace carbon flow into these fundamental biological molecules.

Metabolic Fate of Cyanamide in Biological Systems:

Stability: Cyanamide is reported to be hardly metabolized and stable in plant tissues over extended periods tandfonline.com.

Degradation Pathway:

Cyanamide → Urea (catalyzed by cyanamide hydratase) academicjournals.org

Urea → Ammonium + CO₂ (catalyzed by urease) academicjournals.org

Assimilation of Breakdown Products: Ammonium derived from cyanamide degradation can be incorporated into primary amino acids such as glutamate and alanine academicjournals.org.

Application in Prebiotic Chemistry Studies: Carbon Condensation and Polymerization Mechanisms

Cyanamide is considered a crucial molecule in prebiotic chemistry, potentially acting as a condensing agent that facilitated the synthesis and polymerization of essential biomolecules on early Earth rsc.orgnasa.govnih.gov. The use of ¹³C-labeled cyanamide allows researchers to investigate the mechanisms by which it promoted the formation of peptides, nucleotides, and other complex organic compounds from simpler precursors. For example, cyanamide has been shown to mediate the formation of dipeptides from amino acids and Strecker synthesis intermediates under simulated prebiotic conditions nasa.gov. It also plays a role as a carbon source for precursors of nucleotides, nucleosides, and amino acids, and in the polymerization of mononucleotides rsc.orgnih.gov. Studies using ¹³C NMR have also monitored the transformation of cyanamide under mild hydrothermal conditions, providing insights into its reactivity in early Earth environments rsc.org.

Role of Cyanamide in Prebiotic Chemistry:

Condensing Agent: Facilitates non-enzymatic synthesis and polymerization of biomolecules like peptides and nucleic acids rsc.orgnasa.gov.

Carbon Source: Contributes carbon atoms to precursors of nucleotides, nucleosides, and amino acids rsc.org.

Dipeptide Formation: Promotes the formation of dipeptides from amino acids and related intermediates nasa.gov.

Mononucleotide Polymerization: Acts as an activator in the condensation of mononucleotides nih.gov.

Compound List:

this compound (or this compound)

Urea

Ammonium

Carbon Dioxide (CO₂)

Glutamate

Alanine

Peptides

Nucleotides

Nucleosides

Dipeptides

Computational Chemistry and Theoretical Studies of Cyanamide and Its 13c Isotopologue

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are employed to determine the precise molecular geometry, electron distribution, and energetic stability of cyanamide (B42294). These studies typically utilize methods like Hartree-Fock (HF), Configuration Interaction (CI), and various DFT functionals (e.g., B3LYP, M05-2X) in conjunction with different basis sets (e.g., 6-311++G(2df,p)). Such calculations are essential for understanding the intrinsic properties of the molecule, including its non-linear N-C-N framework and the pyramidal nature of the amino nitrogen atom.

Table 6.1.1: Calculated Geometric Parameters for Cyanamide

| Parameter | Value (Å or °) | Method/Basis Set (Example) | Reference |

| C-N (single) | ~1.34 | Ab initio / Various | uoa.gr |

| C≡N (triple) | ~1.16 | Ab initio / Various | uoa.gr |

| N-H | ~1.02 | Ab initio / Various | uoa.gr |

| NCN angle | ~177° | Ab initio / Various | uoa.gr |

| HNH angle | ~103° | Ab initio / Various | uoa.gr |

| Inversion Barrier | ~5.7 kJ/mol | Ab initio / Various | uoa.gr |

These calculations confirm that cyanamide is a stable isomer, with its structure being well-described by high-level quantum chemical methods. The inversion barrier around the nitrogen atom, though small, is critical for understanding its dynamic behavior. These computational approaches are directly applicable to Cyanamide-13C, allowing for the prediction of how isotopic substitution might subtly alter bond lengths and vibrational frequencies.

Theoretical Predictions of Spectroscopic Properties (e.g., IR Spectra, NMR Chemical Shifts, Coupling Constants)

The isotopic substitution of carbon-13 in cyanamide primarily impacts its spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Computational methods are vital for predicting these spectral signatures.

Infrared (IR) Spectra: The stretching vibration of the cyano group (N≡C) and the N-C-N framework are characteristic features in the IR spectrum of cyanamide. Theoretical calculations, often employing DFT, predict the fundamental NCN stretching frequency to be around 2305 cm⁻¹ nih.gov. Other calculated frequencies for related cyanamide derivatives fall in the range of 2201-2236 cm⁻¹ nih.govaip.org. These calculations also highlight phenomena like Fermi resonance, which can lead to complex spectral band structures, and the effect of deuteration (NDCN) on spectral simplification nih.govacs.org. The significantly larger transition dipole strength of the cyanamide NCN group compared to nitrile groups makes it an effective IR reporter acs.org.

Table 6.2.1: Calculated IR Frequencies for Cyanamide (NCN Stretch)

| Mode/Assignment | Frequency (cm⁻¹) | Method/Basis Set (Example) | Reference |

| NCN Stretch | ~2305 | DFT / Various | nih.gov |

| NCN Stretch | ~2236 | DFT / Various | aip.org |

| NCN Stretch | ~2201-2236 | DFT / Various | aip.orgacs.org |

NMR Chemical Shifts: 13C NMR spectroscopy is a powerful tool for identifying carbon environments. Computational methods, including molecular orbital (MO) theory and DFT, are used to predict 13C NMR chemical shifts by calculating magnetic shielding tensors. While specific predicted 13C NMR chemical shifts for this compound were not detailed in the provided snippets, studies on related cyanide species and general principles of NMR shift prediction indicate that the ¹³C chemical shift is highly sensitive to the electronic environment, hybridization, and neighboring atoms nih.govrsc.orgresearchgate.netslideshare.net. The ¹³C chemical shift range for organic compounds is broad (0-220 ppm), allowing for good discrimination of different carbon types slideshare.net. For cyanamide, the ¹³C nucleus in the C≡N group is expected to resonate in a characteristic region, influenced by the adjacent nitrogen and amino groups.

Coupling Constants: Theoretical calculations, particularly those employing DFT and MO theory, are also used to predict spin-spin coupling constants, such as ¹J(¹³C-¹⁴N) and ¹J(¹³C-¹³C). These calculations are crucial for understanding the through-bond electronic interactions and can be sensitive to isotopic substitution. Studies on related molecules like benzyl (B1604629) cyanide and isocyanides demonstrate the ability of computational methods to accurately predict these coupling constants, which are vital for structural elucidation and mechanistic studies involving labeled compounds rsc.orgresearchgate.netacs.orgtraduccionesprofesionales.org.

Reaction Mechanism Modeling and Transition State Analysis

Cyanamide serves as a reactive intermediate in numerous chemical transformations, from industrial synthesis to interstellar chemistry. Computational chemistry, including DFT and variational transition state theory (VTST), is instrumental in mapping out reaction pathways, identifying transition states, and calculating activation energies.

Studies have investigated the tautomerization of cyanamide to carbodiimide (B86325), noting that cyanamide is approximately 4.0 kcal mol⁻¹ more stable aanda.org. Reaction mechanisms involving cyanamide dimerization, hydrolysis, and its role in prebiotic synthesis (e.g., formation of urea) have been explored computationally aip.orgmdpi.comaanda.orgresearchgate.net. For example, computational studies have analyzed gold-catalyzed cycloaddition reactions involving cyanamides, predicting activation free energies for key steps in the reaction mechanism rsc.org. The analysis of transition states and reaction barriers provides critical insights into the kinetics and feasibility of these processes.

Table 6.3.1: Representative Computational Energetics for Cyanamide Reactions

| Reaction Type / Process | Energy Value (kcal mol⁻¹ or kJ/mol) | Computational Method (Example) | Reference |

| Cyanamide vs. Carbodiimide Stability | ~4.0 kcal mol⁻¹ | DFT / Various | aanda.org |

| H-abstraction barrier (cluster) | ~60 kJ/mol | DFT / Various | mdpi.com |

| Cycloaddition activation energy | ~11.5 - 20.7 kcal mol⁻¹ | DFT / Various | rsc.org |

These theoretical investigations help predict how isotopic labeling, such as with 13C, might influence reaction rates or provide a means to track the fate of specific atoms through complex reaction networks.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing researchers to study conformational changes, diffusion, and interactions over time. While direct MD simulations specifically on this compound were not detailed in the provided search results, the principles and methodologies are directly transferable.

MD simulations, often coupled with quantum mechanical calculations or advanced force fields, are used to explore the conformational landscape of molecules, understand solvent effects, and predict spectroscopic properties from dynamic trajectories nih.govresearchgate.netacs.orgmdpi.com. For molecules like cyanamide, which has a degree of flexibility around the amino group, MD can help characterize potential conformers and their relative stabilities. The application of "on-the-fly" MD, where electronic structure calculations are performed during the simulation, is an emerging technique for high-accuracy dynamics researchgate.net. Furthermore, machine learning potentials are being developed to enhance the efficiency and accuracy of MD simulations for organic molecules arxiv.org. These simulation techniques are invaluable for understanding how isotopic substitution might affect molecular dynamics and interactions in condensed phases or biological systems.

Computational chemistry and theoretical studies provide a comprehensive framework for understanding the electronic structure, energetics, spectroscopic properties, and reactivity of cyanamide and its isotopically labeled variants like this compound. Quantum chemical calculations accurately predict molecular geometries and vibrational frequencies, while advanced spectroscopic prediction methods, particularly for NMR, are crucial for interpreting experimental data. Theoretical modeling of reaction mechanisms and molecular dynamics simulations further enhance our understanding of cyanamide's role in various chemical and biological contexts. These computational tools are indispensable for predicting and interpreting the behavior of this compound, facilitating its use in advanced chemical research.

Compound List:

Cyanamide

this compound

Advanced Chemical Applications and Derivatives of Cyanamide in Research

Cyanamide-Based Reagents in Organic Synthesis Methodologies

Cyanamide (B42294) and its derivatives are foundational in constructing a wide array of organic molecules, particularly nitrogen-containing heterocycles. The ¹³C label is instrumental in confirming the incorporation of the cyanamide carbon into the final product and in dissecting reaction pathways.

Utilization in Heterocycle Synthesis

Cyanamide is a key precursor for synthesizing various nitrogen-rich heterocyclic systems, including amidines, guanidines, and ureas. For instance, the reaction of cyanamide with amines can yield guanidines, while reactions with alcohols or phenols can lead to isoureas. The ¹³C label allows researchers to unequivocally trace the cyanamide carbon atom's fate during these cyclization processes, providing definitive evidence for proposed mechanisms. Studies involving the synthesis of amidines from cyanamides and amines have benefited from ¹³C labeling to confirm the precise placement of the cyanamide carbon within the amidine structure rsc.orgthieme-connect.de.

Applications in Cycloaddition and Aminocyanation Reactions

The cyanamide moiety actively participates in various cycloaddition reactions. For example, [3+2] cycloadditions with donor-acceptor cyclopropanes, mediated by Lewis acids like BF₃·OEt₂, provide access to cyclic amidines such as 2-amino-1-pyrrolines thieme-connect.de. Labeling experiments using ¹³C-cyanamide in these reactions have been crucial in demonstrating the intramolecular nature of the cyclization and ruling out alternative mechanistic pathways, such as those involving aziridinium (B1262131) ions, by observing a lack of label scrambling in crossover experiments nih.govnih.govacs.org. Furthermore, cyanamides are employed in aminocyanation reactions, where the N-CN bond can be cleaved to facilitate the vicinal addition of sulfonamide and nitrile groups across alkenes, leading to indolines and tetrahydroquinolines nih.govnih.gov. The ¹³C label in these studies helps confirm the regioselectivity and stereoselectivity of the addition and the integrity of the cyanamide carbon's journey through the reaction cascade nih.govnih.govacs.org.

Coordination Chemistry of Cyanamide Ligands and the Impact of ¹³C Labeling on Complex Characterization

Cyanamide can act as a ligand in coordination complexes, coordinating through its nitrile nitrogen, amine nitrogen, or bridging between metal centers. The ¹³C isotopic labeling of cyanamide significantly aids in the characterization of these metal complexes.

In coordination chemistry, ¹³C NMR spectroscopy is a powerful tool for identifying and characterizing ligands. When ¹³C-labeled cyanamide is used, its presence and coordination mode can be confirmed through characteristic ¹³C NMR signals. For instance, studies on metal-cyanide coordination polymers have utilized natural abundance ¹³C NMR to analyze the cyanide ligands, with chemical shifts deviating from diamagnetic ranges and providing insights into their proximity to paramagnetic centers researchgate.net. While direct studies on ¹³C-labeled cyanamide complexes are less prevalent in the provided literature compared to cyanide complexes, the principle remains the same: ¹³C NMR allows for the direct observation and structural assignment of the labeled cyanamide ligand within a complex union.edunih.govresearchgate.net. This is particularly useful for understanding ligand dynamics, coordination geometries, and the electronic environment around the metal center. For example, ¹³C NMR has been used to study the coordination modes of phenylcyanamide (B1618024) ligands with transition metals, providing insights into their electronic properties mdpi.comresearchgate.net.

Development of Biologically Active Cyanamide Derivatives as Research Probes

Cyanamide derivatives are found in various biologically active molecules, and the incorporation of ¹³C labels transforms these compounds into valuable research probes for metabolic studies, mechanistic investigations, and bioimaging.

The ¹³C label allows researchers to trace the metabolic fate of cyanamide-containing drugs or biochemicals within biological systems. By employing mass spectrometry or NMR spectroscopy, the location and transformation of the ¹³C-labeled carbon atom can be monitored, providing crucial data on pharmacokinetics, enzyme mechanisms, and metabolic pathways. For example, ¹³C-labeled polyphenols, like catechin, synthesized starting from potassium ¹³C-cyanide, are considered useful tools for human biological investigations researchgate.net. While specific examples of ¹³C-labeled cyanamide derivatives as direct biological probes are not extensively detailed in the provided snippets, the general utility of ¹³C labeling in biological research is well-established. For instance, ¹³C-methyl isocyanide has been developed as an NMR probe for cytochrome P450 active sites, demonstrating the principle of using labeled small molecules to study biological processes researchgate.net. The ability to track specific carbon atoms is essential for understanding how these molecules interact with biological targets and how they are processed by living organisms.

Data Tables

Table 1: Examples of ¹³C-Cyanamide Utilization in Organic Synthesis

| Reaction Type | Target Heterocycle/Product | Key ¹³C Labeling Insight | Reference |

| Heterocycle Synthesis | Amidines, Guanidines | Confirmation of carbon incorporation and mechanistic pathways | rsc.orgthieme-connect.de |

| [3+2] Cycloaddition | Cyclic Amidines | Demonstration of intramolecular cyclization, ruling out scrambling | nih.govnih.govacs.org |

| Aminocyanation | Indolines, Tetrahydroquinolines | Confirmation of regioselectivity and stereoselectivity | nih.govnih.govacs.org |

Table 2: ¹³C Labeling in Characterization of Metal Complexes

| Application Area | Technique Used | Insight Gained by ¹³C Labeling | Example (General) | Reference |

| Coordination Chemistry | ¹³C NMR Spectroscopy | Confirmation of ligand presence, coordination mode, electronic environment | Phenylcyanamide complexes, metal-cyanide polymers | researchgate.netmdpi.comresearchgate.net |

| Solid-State NMR | Solid-State ¹³C NMR | Structural elucidation of solid-state complexes | Ir(I) complexes with ¹³CO ligands | researchgate.net |

| Isotopic Labeling Studies | Mass Spectrometry | Tracking labeled atoms in complex reaction pathways | General mechanistic studies | angenechemical.com |

Q & A

Q. How can researchers confirm the isotopic purity of Cyanamide-¹³C during synthesis?

Isotopic purity is critical for reliable data. Methodological steps include:

- Nuclear Magnetic Resonance (NMR) : Compare ¹³C NMR spectra with unlabeled Cyanamide to identify isotopic incorporation .

- Mass Spectrometry (MS) : Use high-resolution MS to quantify ¹³C enrichment and detect impurities .

- Elemental Analysis : Validate isotopic ratios via combustion analysis coupled with isotope-ratio mass spectrometry (IRMS) .

Q. What analytical techniques are recommended for characterizing Cyanamide-¹³C?

Key techniques include:

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., –NH₂ and –CN) and compare vibrational modes with unlabeled analogs .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect isotopic peaks and assess purity during purification .

- X-ray Crystallography : Resolve molecular structure and confirm isotopic labeling in crystalline forms .

Q. How should researchers handle and store Cyanamide-¹³C solutions to ensure stability?

- Store in inert, airtight containers under nitrogen to prevent hydrolysis or oxidation .

- Maintain temperatures below –20°C for long-term stability, with aliquots prepared for frequent use .

Q. What safety protocols are essential when working with Cyanamide-¹³C?

Q. How can researchers properly cite spectroscopic data for Cyanamide-¹³C in publications?

- Reference primary sources like PubChem for molecular identifiers (CAS No. 87009-57-2) .

- Use standardized formats (e.g., ACS Style) for NMR/MS data, specifying instrument parameters .

《SCI论文写作教程》第十三节 参考文献11:00

Advanced Research Questions

Q. How does ¹³C labeling affect reaction kinetics in Cyanamide studies?

- Isotopic Kinetic Isotope Effects (KIE) : Measure rate constants (e.g., via stopped-flow spectroscopy) to assess ¹³C’s impact on reaction pathways .

- Computational Modeling : Compare density functional theory (DFT) calculations with experimental data to elucidate mechanistic changes .

Q. How can discrepancies in isotopic enrichment data across analytical methods be resolved?

- Cross-Validation : Use orthogonal techniques (e.g., NMR, IRMS, and LC-MS) to reconcile differences .

- Error Analysis : Quantify uncertainties in each method and apply statistical weighting .

Q. What strategies optimize synthetic routes for Cyanamide-¹³C to maximize isotopic incorporation?

- Precursor Selection : Use ¹³C-labeled cyanogen bromide or urea to enhance isotopic yield .

- Purification : Employ size-exclusion chromatography or recrystallization to remove unlabeled byproducts .

Q. How can ¹³C tracing in metabolic pathways be experimentally designed using Cyanamide-¹³C?

Q. What computational approaches analyze the impact of ¹³C labeling on vibrational spectra?

- Frequency Calculations : Use Gaussian or ORCA software to simulate ¹³C-induced shifts in IR/Raman spectra .

- Normal Mode Analysis : Correlate isotopic substitution with changes in bond vibrations .

Methodological Best Practices

- Experimental Replication : Document protocols rigorously (e.g., solvent purity, reaction temperatures) to ensure reproducibility .

- Data Validation : Use peer-reviewed databases (e.g., PubChem) and cross-check with primary literature .

- Ethical Reporting : Disclose limitations (e.g., isotopic impurities) and align conclusions with data scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.